molecular formula C9H14Cl3N3 B1423714 1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride CAS No. 1187932-16-6

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride

Cat. No.: B1423714
CAS No.: 1187932-16-6
M. Wt: 270.6 g/mol
InChI Key: HYDRXEBHTTXSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a piperazine ring substituted with a 4-chloro-pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride typically involves the reaction of 4-chloro-2-pyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dechlorinated or hydrogenated derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-pyridin-2-yl)-ethanone
  • 4-Chloro-2-pyridinemethanol
  • 4-Chloro-pyridine-2-carbonitrile

Uniqueness

1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a chloro-pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDRXEBHTTXSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.